molecular formula C6H3ClF2 B074746 1-Chloro-3,5-difluorobenzene CAS No. 1435-43-4

1-Chloro-3,5-difluorobenzene

Cat. No. B074746
CAS RN: 1435-43-4
M. Wt: 148.54 g/mol
InChI Key: RFKBODCWHNDUTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds like 1-Chloro-3,5-difluorobenzene involves specific reactions under controlled conditions. One approach involves the reactions of chloropentafluorobenzene with chlorine trifluoride at low temperatures, leading to the formation of various halogenated products, including derivatives similar to 1-Chloro-3,5-difluorobenzene. These processes are characterized by specific conditions such as temperature control and the use of aggressive halogenating agents (Obaleye & Sams, 1983).

Molecular Structure Analysis

The molecular structure of compounds related to 1-Chloro-3,5-difluorobenzene, such as 1,3,5-trifluorobenzene, has been extensively studied. Analyses include determining bond lengths and angles, highlighting the influence of fluorine atoms on the molecular geometry. For instance, studies have shown specific bond lengths (e.g., C–C and C–F bonds) and angles that are consistent with the electronegative influence of fluorine (Ramondo et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving 1-Chloro-3,5-difluorobenzene and similar compounds often involve nucleophilic substitution due to the presence of electron-withdrawing fluorine atoms. This reactivity pattern allows for the introduction of various functional groups into the aromatic ring, expanding the compound's utility in synthetic chemistry. The presence of fluorine significantly influences the reactivity of the chloro substituent, enabling specific chemical transformations (Sipyagin et al., 2004).

Physical Properties Analysis

The physical properties of 1-Chloro-3,5-difluorobenzene, such as melting and boiling points, solubility, and density, are influenced by the halogen atoms' presence. These properties are crucial for handling the compound and its application in various chemical processes. While specific data on 1-Chloro-3,5-difluorobenzene might not be directly available, studies on similar halogenated benzenes provide insights into how such substitutions affect physical characteristics.

Chemical Properties Analysis

The chemical properties of 1-Chloro-3,5-difluorobenzene, including its reactivity with various organic and inorganic reagents, stability under different conditions, and the influence of its halogen substituents on its chemical behavior, are central to its applications in organic synthesis. The electron-withdrawing effect of the fluorine atoms makes the chlorine more susceptible to nucleophilic attack, thereby facilitating a range of chemical transformations.

Scientific Research Applications

  • Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene : This compound is used as an intermediate in the production of active ingredients for agricultural and pharmaceutical applications. A method for its convenient preparation with high purity has been developed, highlighting its importance in these industries (Moore, 2003).

  • Electrochemical Fluorination Studies : Research on the electrochemical fluorination of halobenzenes, including 1-chloro-3,5-difluorobenzene, provides insights into the formation mechanisms of various fluorinated compounds, which are important in the development of new chemical processes (Horio et al., 1996).

  • Preparation of New Derivatives : New derivatives of 1-chloro-3,5-difluorobenzene, such as 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives, have been prepared. These compounds are significant for introducing various nucleophilic substitution reactions and for their potential applications in heterocyclic chemistry (Sipyagin et al., 2004).

  • Study of Aromatic Fluorine Chemistry : The compound is used in the preparation of 2,6-difluoroaniline, another important intermediate in chemical synthesis. This showcases the versatility of 1-chloro-3,5-difluorobenzene in aromatic fluorine chemistry (Pews & Gall, 1991).

  • Vibrational Spectroscopy Studies : It's used in the study of vibrational spectroscopy of substituted benzenes, providing valuable data for understanding molecular vibrations and properties (Reddy & Rao, 1994).

  • Halogenated Benzene Radical Cations Study : Research on halogenated benzene radical cations, including 1-chloro-3,5-difluorobenzene, helps in understanding the effects of asymmetric substitution on the electronic properties of these molecules (Bondybey et al., 1981).

Safety And Hazards

1-Chloro-3,5-difluorobenzene is classified as a flammable liquid (Hazard Classifications Flam. Liq. 3). It has a flash point of 29.44 °C. Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes. Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

properties

IUPAC Name

1-chloro-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKBODCWHNDUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162440
Record name Benzene, 1-chloro-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3,5-difluorobenzene

CAS RN

1435-43-4
Record name Benzene, 1-chloro-3,5-difluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-3,5-difluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-3,5-difluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
RM Moore - Organic process research & development, 2003 - ACS Publications
A convenient preparation of high-purity 1-chloro-2,6-difluorobenzene has been developed. The key to the isolation of the desired isomer, without contamination of the difficult-to-…
Number of citations: 6 pubs.acs.org
RG Pews, JA Gall - Journal of Fluorine Chemistry, 1991 - Elsevier
The preparation of 2,6-difluoroaniline and 1,2-difluorobenzene from 1,2,3- trichlorobenzene is described. An isomeric mixture of 1-chloro-2,3-difluorobenzene and 2-chloro-1,3-…
Number of citations: 4 www.sciencedirect.com
RG Pews, JA Gall - Journal of fluorine chemistry, 1991 - Elsevier
The preparation of 2,6-difluoroaniline from 1,3,5-trichlorobenzene is described. 1-Chloro-3,5-difluorobenzene prepared via KF exchange on 1,3,5-trichlorobenzene is dichlorinated and …
Number of citations: 8 www.sciencedirect.com
F Mongin, C Curty, E Marzi… - … : Online Journal of …, 2015 - pdfs.semanticscholar.org
2-, 3-and 4-substituted fluorobenzenes and 5-substituted 1, 3-difluorobenzenes were metalated with sec-butyllithium (LIS) and with lithium 2, 2, 6, 6-tetramethylpiperidide (LiTMP) under …
Number of citations: 17 pdfs.semanticscholar.org
VE Bondybey, CR Vaughn, TA Miller… - The Journal of …, 1981 - aip.scitation.org
The absorption and laser induced fluorescence of several halogenated benzene radical cations were studied in solid Ne matrices. The spectra of 1,2,4‐trifluorobenzene, 1,3‐dichloro‐5‐…
Number of citations: 8 aip.scitation.org
R Boyaala, R Touzani, V Guerchais, JF Soulé… - Tetrahedron …, 2017 - Elsevier
We report herein on palladium-catalyzed direct arylation of (poly)fluorobenzene derivatives in the presence of 2-halopyridines for the one-step synthesis of 2-[(poly)fluorinated aryl]…
Number of citations: 6 www.sciencedirect.com
YG Wu, SN Patel, ER Ritter, JW Bozzelli - Thermochimica acta, 1993 - Elsevier
Non-next-nearest neighbor interaction groups which can be used with the Benson group-additivity method for calculation of thermodynamic properties of multi-substituted aromatics …
Number of citations: 18 www.sciencedirect.com
B Zheng, M Li, G Gao, Y He… - Advanced synthesis & …, 2016 - Wiley Online Library
A palladium‐catalyzed α‐arylation of sulfonamides with aryl chlorides is presented. A Buchwald‐type pre‐catalyst formed with Kwong’s indole‐based ligand enabled this transformation …
Number of citations: 22 onlinelibrary.wiley.com
KN Marsh, A Abramson, D Ambrose… - Journal of Chemical & …, 2007 - ACS Publications
This review is part 10 of a series of contributions by the critical properties group of the previous IUPAC Commission I.2 on Thermodynamics, Subcommittee on Thermodynamic Data and …
Number of citations: 45 pubs.acs.org
SRK Samala, M Surana… - Asian Journal of …, 2023 - search.proquest.com
[...] 2, 6-Dichlorotoluene itself is not readily available.[...] of the complexities of the chemistry, although commercially available, 2, 6-Difluoroaniline is quite expensive. RESULTS AND …
Number of citations: 2 search.proquest.com

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